molecular formula C13H15ClN2O4 B3060072 N-(2-Furylmethyl)-2-(2-nitrophenoxy)ethanamine hydrochloride CAS No. 1609407-41-1

N-(2-Furylmethyl)-2-(2-nitrophenoxy)ethanamine hydrochloride

Cat. No.: B3060072
CAS No.: 1609407-41-1
M. Wt: 298.72
InChI Key: XYJURVIEKUCDKY-UHFFFAOYSA-N
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Description

N-(2-Furylmethyl)-2-(2-nitrophenoxy)ethanamine hydrochloride is an organic compound that features a furan ring, a nitrophenoxy group, and an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Furylmethyl)-2-(2-nitrophenoxy)ethanamine hydrochloride typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Nitration of Phenol: The nitrophenoxy group is introduced by nitrating phenol using concentrated nitric acid and sulfuric acid.

    Coupling Reaction: The furan ring and the nitrophenoxy group are coupled through a nucleophilic substitution reaction, often using a base such as sodium hydride.

    Formation of Ethanamine Backbone: The ethanamine backbone is introduced through a reductive amination reaction.

    Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Sodium hydride or other strong bases.

Major Products

    Oxidation: Furanones.

    Reduction: Aminophenoxy derivatives.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic agent due to its unique structure.

    Industry: As a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of N-(2-Furylmethyl)-2-(2-nitrophenoxy)ethanamine hydrochloride would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and nitrophenoxy groups could play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Furylmethyl)-2-(2-nitrophenoxy)ethanamine: Without the hydrochloride salt.

    2-(2-Nitrophenoxy)ethanamine: Lacking the furan ring.

    N-(2-Furylmethyl)ethanamine: Lacking the nitrophenoxy group.

Uniqueness

N-(2-Furylmethyl)-2-(2-nitrophenoxy)ethanamine hydrochloride is unique due to the combination of the furan ring and the nitrophenoxy group, which may confer specific chemical reactivity and biological activity not found in similar compounds.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(2-nitrophenoxy)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4.ClH/c16-15(17)12-5-1-2-6-13(12)19-9-7-14-10-11-4-3-8-18-11;/h1-6,8,14H,7,9-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJURVIEKUCDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCCNCC2=CC=CO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609407-41-1
Record name 2-Furanmethanamine, N-[2-(2-nitrophenoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609407-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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